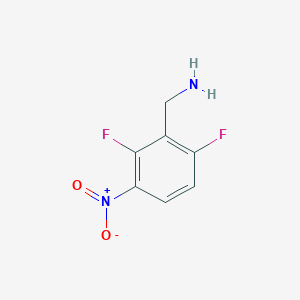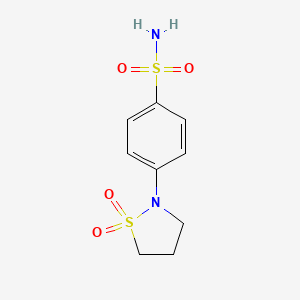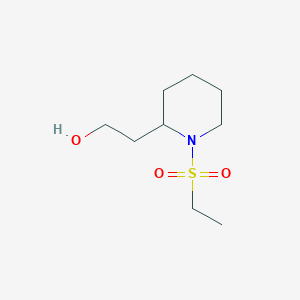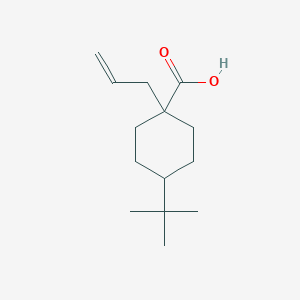
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid typically involves the chlorosulfonation of 2,6-difluorobenzoic acid. The reaction is carried out by treating 2,6-difluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C7H3F2COOH+HSO3Cl→C7H3ClF2SO3H+H2O
The product, this compound, is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The process may also involve continuous monitoring and automation to optimize the reaction efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-difluorobenzoic acid and sulfuric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
2,6-Difluorobenzoic Acid: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: In the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: In the production of specialty chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a sulfonating agent, transferring the sulfonyl group to nucleophilic substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chlorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoxazolin-2-one
- Chlorosulfonyl isocyanate
Uniqueness
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is unique due to the presence of both fluorine atoms and the chlorosulfonyl group on the benzoic acid ring. The fluorine atoms increase the compound’s stability and lipophilicity, while the chlorosulfonyl group provides high reactivity towards nucleophiles. This combination of properties makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C7H3ClF2O4S |
|---|---|
Molekulargewicht |
256.61 g/mol |
IUPAC-Name |
4-chlorosulfonyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI-Schlüssel |
LPXACIJMLISYDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



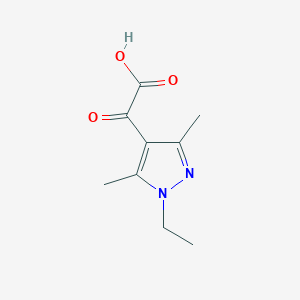

![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)


